molecular formula C22H20BrN5O2 B2381373 2-[(4-Bromophenyl)methyl]-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 872840-22-7

2-[(4-Bromophenyl)methyl]-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2381373
CAS No.: 872840-22-7
M. Wt: 466.339
InChI Key: JBGJVUJLMAIORR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Bromophenyl)methyl]-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that combines bromophenyl, methylphenyl, and dihydropurinoimidazole groups, making it a valuable subject for research in organic chemistry and pharmaceutical sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromophenyl)methyl]-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. One common method includes the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The process involves the reaction of 4-bromophenylboronic acid with a suitable aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromophenyl)methyl]-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to remove oxygen or add hydrogen atoms.

    Substitution: Commonly involves the replacement of a bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

2-[(4-Bromophenyl)methyl]-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Bromophenyl)methyl]-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Bromophenyl)methyl]-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is unique due to its combination of bromophenyl, methylphenyl, and dihydropurinoimidazole groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse scientific research and potential therapeutic applications .

Properties

CAS No.

872840-22-7

Molecular Formula

C22H20BrN5O2

Molecular Weight

466.339

IUPAC Name

2-[(4-bromophenyl)methyl]-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C22H20BrN5O2/c1-14-3-9-17(10-4-14)26-11-12-27-18-19(24-21(26)27)25(2)22(30)28(20(18)29)13-15-5-7-16(23)8-6-15/h3-10H,11-13H2,1-2H3

InChI Key

JBGJVUJLMAIORR-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=C(C=C5)Br

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.